An In-depth Technical Guide to Robinetin: Structure, Properties, and Biological Activities
An In-depth Technical Guide to Robinetin: Structure, Properties, and Biological Activities
An important note on nomenclature: The term "Robtin" can be ambiguous. Scientific literature predominantly refers to Robinetin (C₁₅H₁₀O₇), a well-researched flavonol with a wide range of biological activities.[1][2][3] PubChem also lists a compound named "Robtin" with the molecular formula C₁₅H₁₂O₆, for which there is comparatively less available data. This guide will focus on the extensively studied Robinetin .
Core Compound Structure and Identification
Robinetin is a naturally occurring polyhydroxylated flavonol.[2][3] Its structure consists of a flavonoid skeleton with hydroxyl groups at the 3, 5, 7, 3′, and 4′ positions.[2] It is also known by other names such as Norkanugin, 5-Hydroxyfisetin, and 3,7,3′,4′,5′-Pentahydroxyflavone.[4]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[5] |
| Molecular Formula | C₁₅H₁₀O₇[6] |
| CAS Number | 490-31-3[5][7] |
| Canonical SMILES | C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O |
| InChI Key | SOEDEYVDCDYMMH-UHFFFAOYSA-N[4] |
Physicochemical Properties
Robinetin is a yellow to dark yellow solid.[8] Its multiple hydroxyl groups influence its solubility and reactivity.[7]
Table 2: Physicochemical Data for Robinetin
| Property | Value | Source |
| Molar Mass | 302.24 g/mol | [8] |
| Melting Point | 326-328°C | [1][8] |
| Solubility | DMSO: 10 mg/ml, DMF: slightly soluble | [4] |
| pKa (predicted) | 6.82 ± 0.40 | [8] |
| λmax | 367 nm | [4] |
Biological and Pharmacological Properties
Robinetin exhibits a broad spectrum of biological activities, making it a compound of significant interest in drug development.[2][3] These activities are largely attributed to its antioxidant and enzyme-inhibiting properties.
Antioxidant Activity
The antioxidant capacity of Robinetin is a key feature, contributing to its potential health benefits by mitigating oxidative stress.[7] The multiple hydroxyl groups in its structure enable it to donate electrons to neutralize free radicals.[2] The primary mechanisms of its radical scavenging activity are believed to be hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).[2]
Anti-inflammatory Activity
Flavonoids, including Robinetin, are known to possess anti-inflammatory properties.[9] They can modulate various signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11] By inhibiting these pathways, Robinetin can reduce the production of pro-inflammatory cytokines and mediators.[12]
Anticancer Activity
Robinetin has demonstrated moderate antiproliferative activity in various cancer cell lines.[2][3] Its anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.[13]
Enzyme Inhibition
Robinetin has been shown to inhibit several enzymes. Notably, it acts as a competitive inhibitor of multidrug resistance-associated proteins 1 and 2 (MRP1 and MRP2), with Ki values of 5.0 µM and 8.5 µM, respectively.[2][14] It also inhibits NADH oxidase with an IC₅₀ value of 19 nmol/mg protein and acetylcholinesterase with an IC₅₀ of 456.48 ± 2.57 µM.[4][14]
Table 3: Summary of Robinetin's Biological Activities
| Activity | Key Findings |
| Antiviral | Inhibits HIV-1 integrase with IC₅₀ values of 5.9 ± 1.9 µM for 3'-processing and 1.6 ± 0.7 µM for strand transfer.[14] |
| Antibacterial | Shows activity against Proteus vulgaris and Staphylococcus aureus with a MIC of 100 µg/mL for both.[14] |
| Antiparasitic | Exhibits activity against various parasites. |
| Anti-mutagenic | Demonstrates anti-mutagenic properties.[2][3] |
| Hepatoprotective | In vivo studies indicate hepatoprotective effects.[2][3] |
| Anti-necroptotic | Shows a significant cytoprotective effect against TSZ-induced necroptosis at 50 μM.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activities of Robinetin.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is adapted for a microplate reader to determine the free radical scavenging activity of Robinetin.[15][16]
Methodology:
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) to an absorbance of approximately 1.0 at 517 nm.[15]
-
Robinetin Solutions: Prepare a stock solution of Robinetin in DMSO. Perform serial dilutions in methanol to achieve a range of concentrations.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.[16]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each Robinetin dilution, positive control, and blank (methanol) to respective wells.
-
Add 100 µL of the DPPH working solution to all wells except the blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of Robinetin and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[16]
-
In Vitro Anti-inflammatory Activity Assay
This protocol outlines a general method for assessing the anti-inflammatory activity of Robinetin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various non-toxic concentrations of Robinetin for a specified pre-incubation period (e.g., 1 hour).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by Robinetin compared to the LPS-only group.
-
Anticancer Activity: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of Robinetin on a cancer cell line.[13][18]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.[19]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Robinetin and incubate for a desired period (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the Robinetin concentration to determine the IC₅₀ value.[19]
-
Conclusion
Robinetin is a multifaceted flavonol with a well-defined chemical structure and a range of promising biological activities.[2][3] Its potent antioxidant, anti-inflammatory, and anticancer properties, underpinned by its ability to modulate key cellular signaling pathways and inhibit enzymes, make it a strong candidate for further investigation in the development of novel therapeutics. The experimental protocols provided herein offer a foundation for researchers to further explore and quantify the efficacy of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters [mdpi.com]
- 3. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Robinetin | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Robinetin - Wikipedia [en.wikipedia.org]
- 7. CAS 490-31-3: Robinetin | CymitQuimica [cymitquimica.com]
- 8. 490-31-3 CAS MSDS (ROBINETIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. arls.ro [arls.ro]
- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK [pub.iapchem.org]
- 12. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. [Study on in vitro anti-inflammatory activity of total flavonoids from Glycyrrhizae Radix et Rhizoma and its ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. benchchem.com [benchchem.com]
